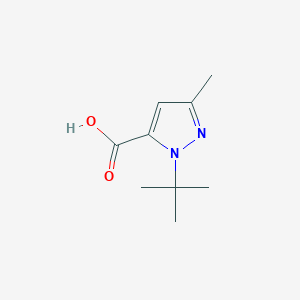

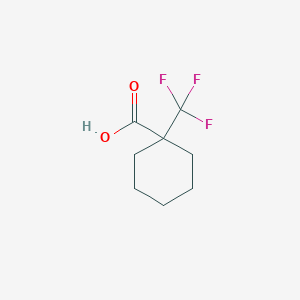

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The novel synthesis of pyrazole derivatives, including 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, involves efficient routes that allow for the preparation of these compounds with good yields. A study by Bobko et al. (2012) presented a simple and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the versatility of pyrazole synthesis through selective reactions (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

The molecular structure of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid and related compounds has been extensively analyzed through crystallography and spectroscopy. Castillo et al. (2009) explored the hydrogen-bonded supramolecular structures of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, revealing insights into the isomorphisms and molecular architectures of these compounds (Castillo, Abonía, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been studied to understand their potential applications. Ivanov (2021) discussed the synthesis and reactivity of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones, shedding light on the electrophilic halogenation and cycloaddition reactions of these compounds (Ivanov, 2021).

Applications De Recherche Scientifique

Antitumor Agents: A study synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates and found that some of these compounds showed significant activity against various human tumor cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Synthesis of Pyrazole-4-carboxylic Acids: Research on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids was conducted, demonstrating the potential for large-scale production of these compounds (Iminov et al., 2015).

Synthesis of Pyrazole Carboxamides: A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, offering more versatile synthesis options for these compounds (Bobko et al., 2012).

Crystal Structure Analysis: The crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, providing insights into the structural aspects of such compounds (Richter et al., 2009).

Coordination Complexes: Pyrazole-dicarboxylate acid derivatives were synthesized and their coordination/chelation properties with Cu(II)/Co(II)/Zn(II) were studied, resulting in the formation of mononuclear chelate complexes (Radi et al., 2015).

Mécanisme D'action

Target of Action

Compounds with a tert-butyl group have been known to interact with various macromolecular complexes . For instance, tert-butyl groups have been attached to fragments of synaptotagmin-1, complexin-1, and neuronal SNAREs, which are involved in neurotransmitter release .

Mode of Action

The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded nature . In the context of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, the tert-butyl group participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The tert-butyl group has been highlighted for its implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group has been used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids .

Pharmacokinetics

Tert-butyl esters, which share a similar structure, have been synthesized from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This suggests that the compound may have similar ADME properties to tert-butyl esters.

Result of Action

The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, indicating that tagging proteins with tert-butyl groups could be a powerful approach to study large biomolecular assemblies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, the extensive use of tert-butyl ethers as gasoline additives has led to environmental pollution globally due to their high solubility and recalcitrance . Therefore, the environmental context could potentially affect the behavior and impact of compounds containing the tert-butyl group.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPMLZWJUMATOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372537 | |

| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

175277-09-5 | |

| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)